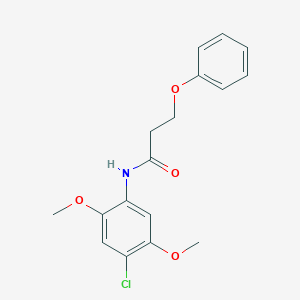![molecular formula C20H23NO4 B11688480 Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11688480.png)
Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a phenoxyacetamido group, and a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-METHYLPHENOXYACETIC ACID: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base.
Acylation: The 4-METHYLPHENOXYACETIC ACID is then acylated with an appropriate acyl chloride to form the corresponding acetamide.
Esterification: The acetamide is then esterified with butanol in the presence of a catalyst such as sulfuric acid to form BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenoxyacetamido group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoate core may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BUTYL 3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE
- BUTYL 3-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]BENZOATE
Uniqueness
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the specific positioning of the methyl group on the phenoxy ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
butyl 3-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-4-12-24-20(23)16-6-5-7-17(13-16)21-19(22)14-25-18-10-8-15(2)9-11-18/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VXQRGSPASHZZRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688406.png)
![methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11688415.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11688419.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11688437.png)
![(5E)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688439.png)
![(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688442.png)
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688446.png)

![ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11688452.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide](/img/structure/B11688472.png)


